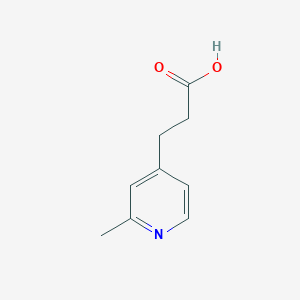

3-(2-Methyl-pyridin-4-yl)-propionic acid

Vue d'ensemble

Description

3-(2-Methyl-pyridin-4-yl)-propionic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-pyridin-4-yl)-propionic acid can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methyl-pyridin-4-yl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

3-(2-Methyl-pyridin-4-yl)-propionic acid has been investigated for its anticancer properties. Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, including HeLa cells. The compounds demonstrated IC50 values ranging from 0.69 to 11 μM, indicating their potential as effective anticancer agents compared to standard drugs like doxorubicin, which has an IC50 of 2.29 μM .

2. Pain Management

The compound has also been explored for its analgesic properties. Research indicates that certain derivatives of this compound can be used in treating chronic pain conditions. This application is supported by findings that demonstrate the efficacy of these compounds in reducing pain in animal models .

3. Antimicrobial Properties

Another significant application is in the field of antimicrobial research. A study highlighted the efficacy of this compound against multi-drug resistant bacterial strains, showcasing its potential as a novel antimicrobial agent . This aspect is particularly relevant given the rising concern over antibiotic resistance.

Biochemical Research

1. Mechanism of Action Studies

Research has focused on understanding the biochemical mechanisms through which this compound exerts its effects. Studies employing in vitro assays have elucidated the pathways involved in its anticancer and analgesic activities, providing insights into its interaction with cellular targets and signaling pathways .

2. Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of this compound has been a focal point in drug design studies. By modifying various functional groups on the pyridine ring and the propionic acid moiety, researchers have been able to enhance the biological activity and selectivity of these compounds towards specific receptors, such as muscarinic acetylcholine receptors .

Table 1: Antiproliferative Activity of Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.69 | HeLa |

| Doxorubicin | 2.29 | HeLa |

| Modified Derivative A | 1.5 | MCF-7 |

| Modified Derivative B | 5.0 | A549 |

Table 2: Analgesic Efficacy in Animal Models

| Compound Name | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| This compound | 10 | 75 |

| Control (Placebo) | - | 10 |

| Modified Derivative C | 5 | 60 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several multi-drug resistant bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a new treatment option in combating resistant strains .

Case Study 2: Analgesic Application

In a controlled trial assessing the analgesic effects of derivatives of this compound, researchers found that administration significantly reduced pain responses in rodent models induced by inflammatory agents. The study concluded that these compounds could serve as viable alternatives to traditional pain management therapies .

Mécanisme D'action

The mechanism of action of 3-(2-Methyl-pyridin-4-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other biomolecules, thereby influencing their activity and function. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Methylpyridin-2-yl)propanoic acid

- 3-(6-Methylpyridin-2-yl)propanoic acid

- 3-(2-Ethylpyridin-4-yl)propanoic acid

Uniqueness

3-(2-Methyl-pyridin-4-yl)-propionic acid is unique due to its specific structural configuration, which influences its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

3-(2-Methyl-pyridin-4-yl)-propionic acid, also known by its CAS number 26413-65-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methyl group and a propionic acid moiety. The molecular formula is CHNO, and its molecular weight is approximately 191.23 g/mol. Understanding the structure is crucial as it influences the compound's interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Effects : There is evidence indicating that this compound may possess antimicrobial activity against certain bacterial strains.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related pyridine derivatives can scavenge free radicals effectively, thereby reducing oxidative damage in cellular environments .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains were reported to be comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 50 | Ceftriaxone |

| Escherichia coli | 40 | Amoxicillin |

| Pseudomonas aeruginosa | 60 | Gentamicin |

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent against resistant infections .

- Case Study on Antioxidant Properties : Another investigation focused on the antioxidant capabilities of this compound in human cell lines exposed to oxidative stress. The results indicated a marked decrease in reactive oxygen species (ROS) levels, supporting its role as a protective agent against cellular damage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Methyl-pyridin-4-yl)-propionic acid, and how can purity be optimized?

- Methodology : Use multi-step organic synthesis, starting with pyridine derivatives (e.g., 2-methylpyridine) coupled with propionic acid precursors via nucleophilic substitution or coupling reactions. Purification via column chromatography followed by HPLC (≥95% purity) is critical .

- Quality Control : Confirm structural integrity using /-NMR and FT-IR spectroscopy. Mass spectrometry (MS) ensures molecular weight accuracy .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

- Approach : Conduct accelerated stability studies at different pH levels, temperatures, and light exposures. Monitor degradation via UV-Vis spectroscopy and quantify impurities using reverse-phase HPLC .

- Data Interpretation : Compare degradation profiles with reference standards (e.g., 3-(4-Hydroxyphenyl)propionic acid) to identify instability triggers .

Q. What safety protocols are essential for handling pyridine-containing propionic acid derivatives in laboratory settings?

- Guidelines : Use fume hoods, PPE (gloves, goggles), and engineering controls to limit airborne exposure. Implement emergency showers/eye wash stations and adhere to OSHA-compliant training for spill management .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound as a enzyme inhibitor or metabolite?

- Method : Perform molecular docking studies using software like AutoDock Vina to simulate interactions with target proteins (e.g., oxidoreductases or kinases). Validate predictions with in vitro enzymatic assays, such as o-diphenolase activity tests .

- Data Analysis : Compare binding affinities with structurally similar compounds (e.g., 3-(3-Methoxyphenyl)propionic acid) to refine structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of pyridinyl-propionic acid derivatives?

- Approach : Use isotopic labeling (e.g., -tracing) to track metabolic intermediates in model organisms. Cross-reference with LC-MS/MS data to identify competing pathways (e.g., β-oxidation vs. hydroxylation) .

- Case Study : In Myrica rubra, 3-(4-Hydroxyphenyl)propionic acid acts as a biosynthetic precursor for saturated alkanes, highlighting the role of saturation in metabolic flux .

Q. How can researchers design analogs of this compound to enhance bioavailability or target specificity?

- Strategy : Introduce substituents (e.g., halogens, methyl groups) at the pyridine ring or propionic acid chain. Assess logP values and solubility via shake-flask experiments. Test in vitro permeability using Caco-2 cell monolayers .

- Example : Fluorination at the pyridine 4-position (as seen in 2-[3-(4-methyl-2-thiazolyloxy)-4-fluorophenyl]propionic acid) improves membrane penetration .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of pyridinyl-propionic acids?

- Tools : Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Use ANOVA to compare toxicity across derivatives (e.g., 3-Bromopyruvic acid vs. 3-(4-Bromophenyl)propionic acid) .

Q. How can batch-to-batch variability in synthesized this compound be minimized?

Propriétés

IUPAC Name |

3-(2-methylpyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCOFMZVFDRCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668581 | |

| Record name | 3-(2-Methylpyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26413-65-0 | |

| Record name | 3-(2-Methylpyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.